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Compound of Interest

Compound Name: BMS-639623

Cat. No.: B1667230 Get Quote

For researchers and drug development professionals investigating eosinophil-mediated

inflammatory diseases, the selection of appropriate small molecule inhibitors is critical. This

guide provides a detailed, objective comparison of two prominent CCR3 antagonists, BMS-
639623 and SB328437, focusing on their performance in inhibiting eosinophil function,

supported by experimental data.

Introduction to BMS-639623 and SB328437
Eosinophils are key effector cells in a variety of inflammatory conditions, including asthma,

allergic rhinitis, and eosinophilic esophagitis. Their recruitment and activation are largely

mediated by the C-C chemokine receptor 3 (CCR3) and its primary ligand, eotaxin. Both BMS-
639623, developed by Bristol-Myers Squibb, and SB328437, from GlaxoSmithKline, are potent

and selective antagonists of the CCR3 receptor, positioning them as valuable tools for studying

eosinophil biology and as potential therapeutic agents.

Mechanism of Action
Both BMS-639623 and SB328437 function as non-peptide antagonists of the CCR3 receptor.

By binding to CCR3, they prevent the interaction of the receptor with its cognate chemokines,

such as eotaxin-1 (CCL11), eotaxin-2 (CCL24), and MCP-4 (CCL13). This blockade inhibits the

downstream signaling cascades that lead to eosinophil chemotaxis, activation, and

degranulation.
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In Vitro Efficacy and Potency
The following tables summarize the in vitro potency of BMS-639623 and SB328437 across

various functional assays.

Table 1: BMS-639623 In Vitro Activity[1]

Assay Species IC50

CCR3 Binding Human 0.3 nM

Eosinophil Chemotaxis Human 0.04 nM (40 pM)[2]

Eotaxin-stimulated Calcium

Flux
Human Eosinophils 0.87 nM

CCR3 Binding Mouse 31 nM

Eosinophil Chemotaxis Mouse 870 nM

Eosinophil Chemotaxis Cynomolgus Monkey 0.15 nM

Table 2: SB328437 In Vitro Activity[3]

Assay Species IC50

CCR3 Antagonism Not Specified 4.5 nM

Eotaxin-induced Calcium

Mobilization
Not Specified 38 nM

Eotaxin-2-induced Calcium

Mobilization
Not Specified 35 nM

MCP-4-induced Calcium

Mobilization
Not Specified 20 nM

In Vivo Efficacy
Direct head-to-head in vivo comparisons of BMS-639623 and SB328437 in the same animal

model are not readily available in the published literature. However, their efficacy has been
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demonstrated in different preclinical models.

BMS-639623: In a study using a cynomolgus monkey model of allergen-induced eosinophilia,

oral administration of BMS-639623 at a dose of 5 mg/kg twice daily resulted in a significant

reduction of allergen-dependent eosinophilia by 65-82%.[1] It is noteworthy that BMS-639623
shows significantly lower potency in mouse models, with IC50 values for binding and

chemotaxis of 31 nM and 870 nM, respectively.[1]

SB328437: In a murine model of spontaneous chronic colitis (Winnie mice), administration of

SB328437 attenuated disease activity, reduced gross morphological damage to the intestines,

and decreased the number of eosinophils in the inflamed colon.[4][5] Another study in a mouse

model of LPS-induced lung injury showed that intraperitoneal injection of SB328437 reduced

neutrophil recruitment, tissue damage, and lung inflammation.[3]

Experimental Protocols
Eosinophil Chemotaxis Assay (Boyden Chamber)
This protocol describes a common method for assessing the ability of a compound to inhibit

eosinophil migration towards a chemoattractant.

1. Eosinophil Isolation:

Isolate human eosinophils from peripheral blood of healthy donors using negative selection

techniques (e.g., magnetic-activated cell sorting) to achieve high purity.

2. Preparation of Reagents:

Prepare a stock solution of the chemoattractant (e.g., recombinant human eotaxin-1/CCL11)

in a suitable buffer (e.g., HBSS with 0.1% BSA).

Prepare serial dilutions of the test compounds (BMS-639623 or SB328437) in the assay

medium.

3. Assay Procedure:

Place the chemoattractant solution in the lower wells of a Boyden chamber.
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Place a polycarbonate membrane (typically with 5 µm pores) over the lower wells.

Pre-incubate the isolated eosinophils with various concentrations of the test compound or

vehicle control.

Add the pre-incubated eosinophil suspension to the upper wells of the Boyden chamber.

Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for 1-2 hours.

After incubation, remove the membrane, fix, and stain the cells that have migrated to the

lower side of the membrane.

Count the number of migrated cells per high-power field using a microscope.

4. Data Analysis:

Calculate the percentage of inhibition of chemotaxis for each concentration of the test

compound compared to the vehicle control.

Determine the IC50 value by plotting the percentage of inhibition against the compound

concentration.

Intracellular Calcium Flux Assay
This protocol outlines a method to measure the inhibition of chemoattractant-induced

intracellular calcium mobilization in eosinophils.

1. Eosinophil Preparation:

Isolate human eosinophils as described in the chemotaxis assay protocol.

Resuspend the eosinophils in a suitable buffer (e.g., HBSS with calcium and magnesium).

2. Dye Loading:

Load the eosinophils with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Indo-1

AM, by incubating the cells with the dye in the dark at 37°C for 30-60 minutes.

Wash the cells to remove extracellular dye.
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3. Assay Procedure:

Resuspend the dye-loaded eosinophils in the assay buffer.

Add the test compound (BMS-639623 or SB328437) at various concentrations or vehicle

control to the cell suspension and incubate for a short period.

Measure the baseline fluorescence of the cell suspension using a fluorometer or a flow

cytometer.

Add the chemoattractant (e.g., eotaxin-1) to the cell suspension to stimulate calcium flux.

Immediately record the change in fluorescence intensity over time.

4. Data Analysis:

Determine the peak fluorescence intensity for each condition.

Calculate the percentage of inhibition of the calcium response for each concentration of the

test compound relative to the vehicle control.

Determine the IC50 value by plotting the percentage of inhibition against the compound

concentration.

Signaling Pathways and Visualizations
CCR3 Signaling Pathway in Eosinophils
Upon binding of eotaxin, CCR3, a G-protein coupled receptor (GPCR), activates the Gαi

subunit. This initiates a signaling cascade involving downstream effectors such as

Phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and

diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG

activates Protein Kinase C (PKC). These events, along with the activation of other pathways

like the MAPK/ERK and PI3K/AKT pathways, culminate in eosinophil chemotaxis,

degranulation, and survival.
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Caption: CCR3 signaling pathway in eosinophils.
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Experimental Workflow: Eosinophil Chemotaxis Assay
The following diagram illustrates the key steps involved in the Boyden chamber chemotaxis

assay.
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Caption: Workflow of an eosinophil chemotaxis assay.

Conclusion
Both BMS-639623 and SB328437 are highly potent CCR3 antagonists with demonstrated

efficacy in inhibiting eosinophil functions in vitro. BMS-639623 exhibits exceptional potency in

human and primate models, with picomolar to low nanomolar activity. SB328437 also

demonstrates low nanomolar potency.

The choice between these two compounds for preclinical research may depend on the specific

experimental model. For studies involving human or primate cells, BMS-639623 appears to be

the more potent option. For in vivo studies in mice, SB328437 has a more established profile of

activity, whereas BMS-639623 shows considerably weaker potency. Researchers should

carefully consider the species-specific activity of these compounds when designing their

studies. This guide provides a foundational comparison to aid in the selection of the most

appropriate tool for investigating the role of CCR3 in eosinophil-driven inflammation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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